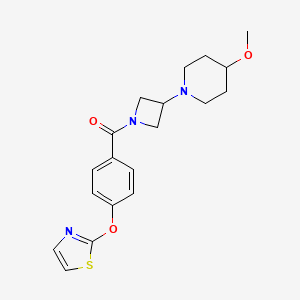

4-(Ethanesulfonamidomethyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(Ethanesulfonamidomethyl)benzoic acid” (CAS Number: 1016523-95-7) is a chemical compound with a molecular weight of 243.28 . It is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The molecular formula of “4-(Ethanesulfonamidomethyl)benzoic acid” is C10H13NO4S . The InChI Code is 1S/C10H13NO4S/c1-2-16(14,15)11-7-8-3-5-9(6-4-8)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis

“4-(Ethanesulfonamidomethyl)benzoic acid” is a powder that is stored at room temperature .Scientific Research Applications

1. Cell Migration and Tumor Inhibition

Research has indicated that certain benzoic acid derivatives, like 4-methyl-3-nitro-benzoic acid, exhibit significant inhibition of cell migration in various malignant tumor cells. This compound has also demonstrated the capability to inhibit tumor growth in mice, suggesting its potential as an effective new drug in the treatment of malignant tumors without significantly affecting body weight changes in mice (Li et al., 2010).

2. Antibacterial Activity

Vanillic acid, a derivative of benzoic acid, has been used in the synthesis of various active pharmaceutical ingredients. Novel ester/hybrid derivatives of vanillic acid have shown potential antibacterial activity, indicating the role of benzoic acid derivatives in combating bacterial infections and their possible utility in developing new drug candidates (Satpute et al., 2019).

3. Food Additives and Preservatives

Benzoic acid and its derivatives are commonly used as antibacterial and antifungal preservatives, as well as flavoring agents in food, cosmetics, hygiene, and pharmaceutical products. Their widespread use has raised concerns about human exposure and potential public health concerns, necessitating careful consideration of their effects and safety levels (del Olmo et al., 2017).

4. Optimization in Drug Development

Sulfonamide derivatives of benzoic acid have been optimized to reduce inhibitory activity against hepatic cytochrome P450 isozymes. This optimization process is crucial in drug development to minimize harmful drug interactions and enhance the therapeutic efficacy of the compounds (Naganawa et al., 2006).

5. Environmental Remediation

Molecularly imprinted polymers synthesized using ionic liquids and graphene oxide composites have shown potential in removing contaminants like 4-Hydroxy benzoic acid from the environment. This approach is beneficial for mitigating the harmful effects of emerging contaminants on the ecosystem (Das et al., 2021).

Safety and Hazards

properties

IUPAC Name |

4-[(ethylsulfonylamino)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-2-16(14,15)11-7-8-3-5-9(6-4-8)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMGZAOEJSQMLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1=CC=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Ethanesulfonamidomethyl)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B2587469.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2587484.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2587486.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2587487.png)

![2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2587490.png)